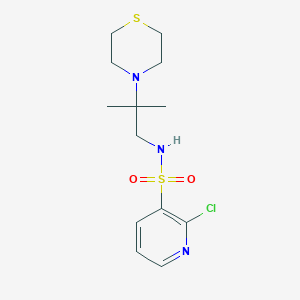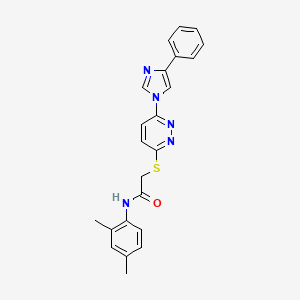
4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester is an organotin compound that features a pyridine ring substituted with a tributylstannyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tributylstannyl)-2-pyridinecarboxylic acid methyl ester typically involves the stannylation of a pyridine derivative. One common method is the palladium-catalyzed stannylation of 2-bromo-4-pyridinecarboxylic acid methyl ester using tributylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannane. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or tetrahydrofuran. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides or other organotin compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products
Oxidation: Tin oxides or other organotin compounds.
Reduction: 4-(tributylstannyl)-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of organotin-based drugs or as a probe in biological studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 4-(tributylstannyl)-2-pyridinecarboxylic acid methyl ester involves its ability to participate in various chemical reactions. The stannyl group can undergo oxidative addition, transmetallation, and reductive elimination in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trimethylstannyl)-2-pyridinecarboxylic acid methyl ester
- 4-(Triethylstannyl)-2-pyridinecarboxylic acid methyl ester
- 4-(Triphenylstannyl)-2-pyridinecarboxylic acid methyl ester
Uniqueness
4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester is unique due to its specific combination of a tributylstannyl group and a pyridinecarboxylic acid methyl ester. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. The larger size and steric bulk of the tributylstannyl group compared to trimethyl or triethyl analogs can influence the reactivity and selectivity of the compound in chemical reactions.
Eigenschaften
IUPAC Name |
methyl 4-tributylstannylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6NO2.3C4H9.Sn/c1-10-7(9)6-4-2-3-5-8-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUWIXCWQPYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3007374.png)



![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3007379.png)

![4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid](/img/structure/B3007383.png)
![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B3007384.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)

